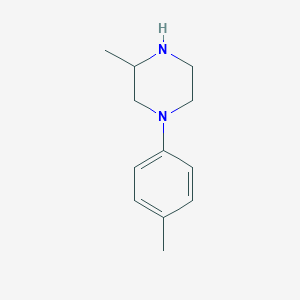

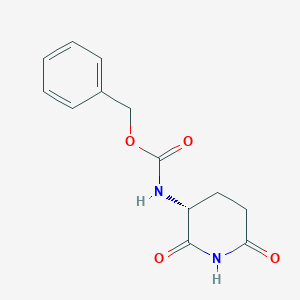

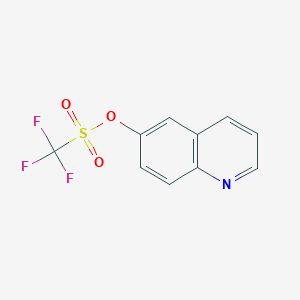

3-Methyl-1-(4-methylphenyl)piperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 3-Methyl-1-(4-methylphenyl)piperazine often involves multi-step chemical reactions. For example, a series of novel derivatives were synthesized starting from 2-acetylfuran, undergoing Claisen Schmidt condensation, followed by cyclization and Mannich’s reaction to produce the desired products. These compounds were characterized using IR, NMR, and mass spectrometry, highlighting the complexity of synthesizing such molecules (J. Kumar et al., 2017).

Molecular Structure Analysis

Chemical Reactions and Properties

The reactivity of 3-Methyl-1-(4-methylphenyl)piperazine derivatives towards other chemicals is of interest in synthetic chemistry. For example, the interaction with electrophilic fluorination agents to synthesize labeled compounds for imaging dopamine receptors demonstrates the compound's utility in developing diagnostic tools (O. Eskola et al., 2002).

Physical Properties Analysis

Understanding the physical properties of 3-Methyl-1-(4-methylphenyl)piperazine and its derivatives involves examining their crystalline structure and thermal behaviors. Such studies help in determining the stability, solubility, and suitability of these compounds for various applications.

Chemical Properties Analysis

The chemical properties of 3-Methyl-1-(4-methylphenyl)piperazine derivatives, such as their reactivity, stability under different conditions, and interactions with biological molecules, are crucial for designing potential therapeutic agents. Investigations into their antimicrobial activities provide insights into their potential medicinal applications (J. Narendra Sharath Chandra et al., 2006).

Applications De Recherche Scientifique

Antidepressant and Antianxiety Activities : A novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds demonstrated antidepressant activities as investigated by Porsolt’s behavioral despair test and significant antianxiety activity in albino mice (Kumar et al., 2017).

Melanocortin-4 Receptor Antagonist : A derivative, 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine, showed potential as an orally active antagonist of the melanocortin-4 receptor, which can be used in the treatment of cachexia (Chen et al., 2007).

Antimicrobial Activities : Some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and or 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole were synthesized, showing good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were found effective as bacterial biofilm inhibitors and MurB enzyme inhibitors, showing potent antibacterial efficacies (Mekky & Sanad, 2020).

Anticonvulsant and Antimicrobial Activities : The study on 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives showed potential anticonvulsant activity and antimicrobial activities against bacteria and fungi (Aytemir et al., 2004).

Anticancer Evaluation : Polyfunctional substituted 1,3-thiazoles with a piperazine substituent at C2 exhibited significant anticancer activity in vitro on various cancer cell lines (Turov, 2020).

Synthesis of Flunarizine : Flunarizine, a drug used to treat migraines and other conditions, can be synthesized using piperazine derivatives, highlighting the versatility of these compounds in pharmaceutical synthesis (Shakhmaev et al., 2016).

Erythroid Differentiation in Leukemia Treatment : Certain piperazine derivatives exhibited the capability to inhibit K-562 cell proliferation and induce erythroid differentiation, suggesting potential applications in treating chronic myelogenous leukemia (Saab et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-1-(4-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVOURRQFIQWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454627 | |

| Record name | 3-methyl-1-(4-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(4-methylphenyl)piperazine | |

CAS RN |

180622-24-6 | |

| Record name | 3-methyl-1-(4-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)

![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)

![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)